Crotonic anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

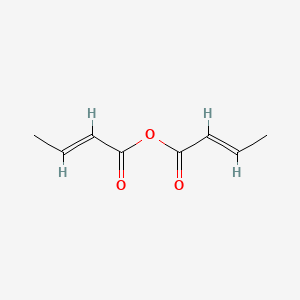

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enoyl] (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDQSBNUHLBTD-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870710 | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Crotonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246-248 °C @ 766 MM HG | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0397 @ 20 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

623-68-7, 78957-07-0 | |

| Record name | Crotonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Crotonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butenoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N521PMQ949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °C | |

| Record name | CROTONIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Crotonic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640), systematically known as (2E)-but-2-enoic anhydride, is a versatile and reactive organic compound with the chemical formula (CH₃CH=CHCO)₂O. It serves as a crucial intermediate and acylating agent in a wide array of chemical syntheses, finding applications in the pharmaceutical, polymer, and fragrance industries.[1][2] Its reactivity stems from the presence of the anhydride functional group and the conjugated carbon-carbon double bond, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This technical guide provides an in-depth overview of the physical and chemical properties of crotonic anhydride, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[3] It is a combustible and corrosive material that requires careful handling.[4] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃ | [3][4] |

| Molecular Weight | 154.16 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sharp, pungent | [3] |

| CAS Number | 623-68-7 (mixture of isomers) | [4] |

| Density | 1.04 g/cm³ at 20 °C | [4] |

| Melting Point | -20 °C | |

| Boiling Point | 248-250 °C | [4] |

| Refractive Index (n²⁰/D) | 1.473 | |

| Vapor Pressure | 1 hPa at 25 °C | |

| Solubility | Soluble in ether |

Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | P273: Avoid release to the environment. |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features |

| Infrared (IR) | Strong C=O stretching vibrations characteristic of an anhydride, typically showing two bands around 1820 cm⁻¹ and 1750 cm⁻¹. C=C stretching vibration of the α,β-unsaturated system. |

| ¹H NMR | Signals corresponding to the methyl protons, and the vinyl protons of the crotonyl group. The coupling constants between the vinyl protons are indicative of the trans configuration. |

| ¹³C NMR | Resonances for the carbonyl carbons, the sp² hybridized carbons of the double bond, and the methyl carbon. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of this compound. |

Chemical Reactivity and Applications

This compound is a highly effective acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[5] This reactivity is central to its utility in organic synthesis.

Nucleophilic Acyl Substitution

The primary mode of reaction for this compound is nucleophilic acyl substitution. A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group to yield the acylated product and a molecule of crotonic acid.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Applications in Synthesis

-

Esterification: this compound reacts with alcohols to form crotonate esters, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances.[5]

-

Amidation: The reaction with primary and secondary amines yields crotonamides, which are precursors to various biologically active molecules.

-

Polymer Synthesis: Due to its double bond, this compound can be used as a monomer in polymerization reactions, leading to the formation of polymers with reactive anhydride side chains.[5] These polymers can be further modified to create materials with specific properties.

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[1] For example, it has been used in the preparation of intermediates for kainic acid, an antiworming agent.

Experimental Protocols

Synthesis of this compound from Crotonic Acid

This protocol describes the dehydration of crotonic acid using acetic anhydride to produce this compound. The continuous removal of the acetic acid byproduct drives the reaction to completion.[6]

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Heptane (B126788) (for azeotropic removal of acetic acid, optional)

Procedure:

-

A mixture of crotonic acid and a catalytic amount of hydroquinone is charged into a reaction vessel equipped with a distillation apparatus.

-

Acetic anhydride is added to the mixture.

-

The reaction mixture is heated to a temperature below 100°C.

-

The reaction is carried out under reduced pressure (e.g., 100 mm Hg) to facilitate the continuous removal of the acetic acid formed during the reaction.[6]

-

Alternatively, an inert organic liquid such as heptane can be added to form an azeotrope with acetic acid, which is then continuously removed by distillation.[6]

-

Upon completion of the reaction (indicated by the cessation of acetic acid distillation), the remaining mixture is purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Esterification of Benzyl (B1604629) Alcohol with this compound

This protocol provides a general procedure for the acylation of an alcohol using this compound.

Materials:

-

This compound

-

Benzyl alcohol

-

Pyridine (B92270) or another suitable base

-

Anhydrous diethyl ether or dichloromethane (B109758) as a solvent

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the chosen anhydrous solvent.

-

Add a stoichiometric amount of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzyl crotonate can be purified by column chromatography on silica (B1680970) gel.

Amidation of Aniline (B41778) with this compound

This protocol outlines the general synthesis of an amide from this compound and a primary amine.

Materials:

-

This compound

-

Aniline

-

A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

A base (e.g., triethylamine (B128534) or pyridine)

Procedure:

-

Dissolve aniline and the base in the chosen aprotic solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a few hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter and remove the solvent under reduced pressure.

-

The resulting crude N-phenylcrotonamide can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its physical and chemical properties, particularly its reactivity as an acylating agent, make it an important intermediate in the production of a wide range of commercially significant compounds. The experimental protocols provided in this guide offer a foundation for its synthesis and application in a laboratory setting. As with all reactive chemicals, proper safety precautions should be strictly followed when handling this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

Synthesis of Crotonic Anhydride from Crotonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing crotonic anhydride (B1165640) from crotonic acid. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with the most common synthetic routes.

Overview of Synthetic Methodologies

The synthesis of crotonic anhydride from crotonic acid is fundamentally a dehydration reaction. Several methodologies have been established to achieve this transformation, each with its own set of advantages and considerations regarding reaction conditions, reagents, and yield. The most prominent methods include:

-

Reaction with Acetic Anhydride: This is a widely used method involving an equilibrium-driven reaction where acetic acid is continuously removed to favor the formation of this compound.

-

Via Crotonyl Chloride Intermediate: This two-step process involves the initial conversion of crotonic acid to its more reactive acid chloride derivative, crotonyl chloride, using thionyl chloride. The subsequent reaction of crotonyl chloride with a crotonate salt yields the anhydride.

-

Dehydration using Phosphorus Pentoxide (P₂O₅): This method utilizes a strong dehydrating agent to directly convert crotonic acid to its anhydride.

This guide will delve into the specifics of each of these methods, providing detailed experimental procedures and relevant data.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Boiling Point | 248 °C (at 760 mmHg) |

| Density | 1.034 g/cm³ at 20 °C |

| Refractive Index | n²⁰/D 1.474 |

| ¹H NMR (CDCl₃, ppm) | δ 7.11 (m, 2H), 5.90 (m, 2H), 1.92 (dd, J = 6.9, 1.7 Hz, 6H)[1] |

| ¹³C NMR (CDCl₃, ppm) | δ 161.9, 148.0, 122.5, 18.4 |

| FTIR (neat, cm⁻¹) | ~1820 & ~1750 (C=O stretch, symmetric and asymmetric)[2][3] |

Table 2: Comparison of Synthesis Methods for this compound

| Method | Reagents | Typical Reaction Conditions | Typical Yield |

| Reaction with Acetic Anhydride | Crotonic acid, Acetic anhydride | Heating below 100°C with continuous removal of acetic acid (e.g., vacuum distillation or azeotropic distillation).[4] | High |

| Via Crotonyl Chloride Intermediate | 1. Crotonic acid, Thionyl chloride2. Sodium crotonate | 1. Reflux2. Varies | Good to High |

| Dehydration with Phosphorus Pentoxide | Crotonic acid, Phosphorus pentoxide | Heating | Moderate |

Note: Specific yield percentages can vary significantly based on the scale and specific conditions of the reaction.

Experimental Protocols

Method 1: Synthesis using Acetic Anhydride

This method is based on the principle of driving the equilibrium towards the product by removing the acetic acid byproduct as it is formed.[4]

Experimental Procedure:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus (a short path distillation head is suitable). The system is connected to a vacuum source.

-

Reagents:

-

Crotonic acid

-

Acetic anhydride (slight excess)

-

A polymerization inhibitor (e.g., hydroquinone) can be added.

-

-

Reaction:

-

Charge the round-bottom flask with crotonic acid and acetic anhydride.

-

Add a catalytic amount of a polymerization inhibitor.

-

Heat the mixture to a temperature below 100°C.

-

Apply a vacuum to the system to facilitate the continuous removal of the acetic acid formed during the reaction. The pressure should be adjusted to allow for the selective distillation of acetic acid at the reaction temperature.

-

Alternatively, an inert solvent that forms an azeotrope with acetic acid (e.g., toluene) can be added, and the azeotrope can be removed by distillation.[5]

-

-

Work-up and Purification:

-

Once the reaction is complete (indicated by the cessation of acetic acid distillation), the remaining crude this compound is purified by fractional distillation under reduced pressure.

-

Collect the fraction corresponding to the boiling point of this compound.

-

Method 2: Synthesis via Crotonyl Chloride Intermediate

This two-step method involves the formation of the highly reactive crotonyl chloride, which is then converted to the anhydride.

Step 1: Synthesis of Crotonyl Chloride

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).

-

Reagents:

-

Crotonic acid

-

Thionyl chloride (SOCl₂) (in excess)

-

-

Reaction:

-

Place crotonic acid in the flask and slowly add thionyl chloride.

-

Heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be trapped.

-

After the reaction is complete (typically after 1-2 hours of reflux), the excess thionyl chloride is removed by distillation at atmospheric pressure, followed by distillation under reduced pressure.

-

-

Purification: The crude crotonyl chloride is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound from Crotonyl Chloride

-

Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reagents:

-

Crotonyl chloride (from Step 1)

-

Sodium crotonate (can be prepared by neutralizing crotonic acid with sodium hydroxide or sodium carbonate)

-

Anhydrous inert solvent (e.g., diethyl ether, toluene)

-

-

Reaction:

-

Suspend sodium crotonate in the inert solvent in the reaction flask.

-

Slowly add a solution of crotonyl chloride in the same solvent from the dropping funnel with vigorous stirring.

-

The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

-

-

Work-up and Purification:

-

The reaction mixture is filtered to remove the sodium chloride byproduct.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude this compound is purified by fractional distillation under reduced pressure.

-

Method 3: Dehydration using Phosphorus Pentoxide

Phosphorus pentoxide is a powerful dehydrating agent that can be used for the direct synthesis of anhydrides from carboxylic acids.[6][7][8][9]

Experimental Procedure:

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser protected by a drying tube.

-

Reagents:

-

Crotonic acid

-

Phosphorus pentoxide (P₂O₅)

-

-

Reaction:

-

In the flask, thoroughly mix crotonic acid with phosphorus pentoxide (approximately 0.5 molar equivalents of P₄O₁₀ per mole of anhydride to be formed).

-

Heat the mixture gently. The reaction can be exothermic.

-

Once the initial reaction subsides, the mixture can be heated at a higher temperature to drive the reaction to completion.

-

-

Work-up and Purification:

-

The crude this compound is isolated from the solid phosphoric acid byproducts. This can be achieved by decantation or filtration.

-

The product is then purified by fractional distillation under reduced pressure.

-

Reaction Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Experimental Workflow: Synthesis with Acetic Anhydride

Reaction Mechanism: Formation from Crotonyl Chloride and Sodium Crotonate

Purification

The primary method for the purification of this compound is fractional distillation under reduced pressure . This technique is essential to separate the product from unreacted starting materials, byproducts, and any high-boiling point impurities. The reduced pressure is necessary to lower the boiling point of this compound, thereby preventing potential polymerization or decomposition at higher temperatures.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Crotonic Acid: Corrosive and can cause severe skin burns and eye damage.

-

Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts with water to form acetic acid.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled with extreme care.

-

Phosphorus Pentoxide: A powerful corrosive and dehydrating agent. Reacts vigorously with water.

-

Crotonyl Chloride: Corrosive and moisture-sensitive.

-

This compound: Corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and will hydrolyze to crotonic acid.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents like thionyl chloride and phosphorus pentoxide carefully before disposal.

References

- 1. This compound(623-68-7) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 5. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. organic chemistry - Mechanism of carboxylic acid and amide dehydration with phosphorus pentoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. organic chemistry - Dehydration of carboxylic acids using P2O5 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. brainly.in [brainly.in]

Crotonic anhydride CAS number and molecular structure

An In-depth Technical Guide to Crotonic Anhydride (B1165640) for Researchers and Scientists

Introduction

Crotonic anhydride, systematically known as 2-butenoic anhydride, is a significant reagent in organic synthesis, valued for its role as a versatile intermediate.[1] With the chemical formula (CH₃CH=CHCO)₂O, it is a reactive compound utilized in the production of a variety of more complex molecules, including esters and amides.[1] This guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, synthesis protocols, key reactions, and safety considerations, tailored for professionals in research, drug development, and chemical manufacturing.

Chemical Identity and Molecular Structure

This compound is commercially available primarily as a mixture of cis and trans isomers. The CAS Number for this mixture is 623-68-7 .[2] A product that is predominantly the trans isomer is also available under CAS Number 78957-07-0 .[3]

The molecular structure of this compound features two crotonyl groups linked by an anhydride functional group. The presence of the α,β-unsaturated carbonyl system makes it a reactive and useful building block in synthetic chemistry.

Molecular Formula: C₈H₁₀O₃[4][5] Molecular Weight: 154.16 g/mol [3] IUPAC Name: [(E)-but-2-enoyl] (E)-but-2-enoate[5] SMILES: O(C(=O)\C=C\C)C(=O)\C=C\C InChI Key: VJDDQSBNUHLBTD-GGWOSOGESA-N[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 623-68-7 (cis/trans mixture) | [2] |

| 78957-07-0 (predominantly trans) | [3] | |

| EC Number | 210-807-1 | |

| MDL Number | MFCD00009286 |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a sharp, acrid odor.[6] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | Colorless to pale yellow liquid | Room Temperature | [6] |

| Boiling Point | 250 °C | [2] | |

| Melting Point | -20 °C | ||

| Density | 1.04 g/cm³ | 20 °C | [2] |

| Flash Point | 113 °C | [2] | |

| Autoignition Temp. | 290 °C | ||

| Vapor Pressure | 1 hPa | 25 °C |

| Refractive Index | 1.473 | 20 °C |[4][7] |

Synthesis of this compound

The primary method for synthesizing this compound is through the dehydration of crotonic acid.[6] Several experimental protocols have been developed to achieve this transformation, often employing another acid anhydride, such as acetic anhydride, as a dehydrating agent.[8]

Experimental Protocol 1: Dehydration using Acetic Anhydride

This method involves heating crotonic acid with acetic anhydride, which serves as both a reactant and a dehydrating agent. The acetic acid formed as a byproduct is continuously removed to drive the reaction to completion.[9]

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Polymerization inhibitor (e.g., hydroquinone)

-

Heptane (B126788) or methylcyclohexane (B89554) (for azeotropic removal)

-

Reaction flask with a distillation head and condenser

Procedure:

-

Combine crotonic acid and a catalytic amount of a polymerization inhibitor, such as hydroquinone, in a reaction flask.

-

Add acetic anhydride to the mixture.

-

Heat the mixture to a temperature below 100 °C.[9]

-

Continuously remove the acetic acid byproduct. This can be achieved by:

-

After the reaction is complete, the remaining mixture is purified, typically by fractional distillation, to isolate the this compound.

Experimental Protocol 2: Continuous Production Method

A patented industrial method describes the continuous production of this compound by reacting crotonic acid with acetic or propionic anhydride in the vapor phase.[10]

Materials:

-

Crotonic acid

-

Acetic anhydride or propionic anhydride

-

Inert organic diluent (e.g., benzene, toluene)

-

Fractionating column

Procedure:

-

Heat acetic or propionic anhydride to its boiling point in the base of a fractionating column.

-

Continuously introduce a preheated mixture of crotonic acid and an inert diluent (e.g., toluene) into the column filled with the anhydride vapors. The introduction point is typically between 1/4 and 1/2 the length of the column from the base.[10]

-

The reaction forms acetic acid (or propionic acid), which is removed from the top of the column as an azeotropic mixture with the diluent.[10]

-

The liquid residue at the base of the column, containing this compound, unreacted crotonic acid, and unreacted acetic/propionic anhydride, is continuously withdrawn.[10]

-

This mixture is then subjected to fractional distillation to separate the this compound. The unreacted starting materials are recycled back into the process.[10]

Applications in Organic Synthesis

This compound is a key intermediate in various chemical transformations, primarily serving as an efficient acylating agent. Its applications are widespread, from the synthesis of polymers and resins in material science to its role as a crucial building block for Active Pharmaceutical Ingredients (APIs).[1]

Key Reactions

-

Alcoholysis (Esterification): Reacts with alcohols to form crotonate esters and a carboxylic acid byproduct. This reaction is often performed in the presence of a base to neutralize the acid.[11]

-

Aminolysis (Amidation): Reacts with ammonia, primary, or secondary amines to yield N-substituted crotonamides. Two equivalents of the amine are typically required, as one equivalent is consumed to neutralize the carboxylic acid byproduct.[11]

-

Friedel-Crafts Acylation: Can be used in Friedel-Crafts reactions with aromatic compounds, although the corresponding acyl chloride is often more reactive.

Below is a diagram illustrating the central role of this compound in synthetic pathways.

Caption: Synthetic pathways involving this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various techniques are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Reference |

|---|---|---|

| ¹H NMR | Protons on the carbon adjacent to the carbonyl group (α-protons) typically resonate in the 2.0-3.0 ppm region. | [12] |

| ¹³C NMR | Data available for this compound. | [13] |

| IR Spectroscopy | Two characteristic C=O stretching bands for the anhydride group, typically around 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. Conjugation can lower these frequencies. | [12] |

| Mass Spec. | GC-MS data is available for this compound. |[5] |

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling.[14] It causes severe skin burns and eye damage.[2][15]

Hazard Information:

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).[2][16]

-

Signal Word: Danger.

Handling and Storage:

-

Precautions: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] It should be kept away from incompatible substances such as strong oxidizing agents, bases, and moisture.[14] The recommended storage temperature is between 2-30°C.

-

In case of spill: Absorb with dry earth, sand, or other non-combustible material. Do not use water.[14]

The general workflow for handling a hazardous chemical like this compound in a research setting is outlined below.

Caption: General workflow for safely handling this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to act as an acylating agent makes it indispensable for the synthesis of various esters, amides, and other derivatives that find applications in pharmaceuticals, materials, and cosmetics.[1][4][19] A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and secure utilization in a laboratory or industrial setting.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 623-68-7 | 822002 [merckmillipore.com]

- 3. This compound 95 78957-07-0 [sigmaaldrich.com]

- 4. This compound | 623-68-7 [chemicalbook.com]

- 5. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemcess.com [chemcess.com]

- 9. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 10. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound(623-68-7) 13C NMR spectrum [chemicalbook.com]

- 14. godavaribiorefineries.com [godavaribiorefineries.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]

- 17. aksci.com [aksci.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. This compound | Godavari [godavaribiorefineries.com]

Spectroscopic Profile of Crotonic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for crotonic anhydride (B1165640) (CAS No: 623-68-7, Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.17 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clearly structured tables for ease of comparison. Detailed experimental protocols and a workflow diagram are also included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of crotonic anhydride provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired using a 90 MHz spectrometer with the sample dissolved in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.106 | Doublet of Quartets (dq) | J(H-3, H-2) = 15.5, J(H-3, H-4) = 6.9 |

| H-2 | 5.871 | Doublet of Quartets (dq) | J(H-2, H-3) = 15.5, J(H-2, H-4) = -1.7 |

| H-4 (CH₃) | 1.914 | Doublet of Doublets (dd) | J(H-4, H-3) = 6.9, J(H-4, H-2) = -1.7 |

Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are provided in ppm.

| Assignment | Chemical Shift (ppm) |

| C=O | 161.9 |

| -CH= | 148.4 |

| =CH- | 122.0 |

| CH₃ | 18.5 |

Table 2: ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained from a neat liquid sample. The main absorption bands are characteristic of an unsaturated acid anhydride.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1785, 1725 | C=O stretch (asymmetric and symmetric) | Strong |

| 1655 | C=C stretch | Medium |

| 1260 | C-O stretch | Strong |

| 965 | =C-H bend (trans) | Strong |

Table 3: Key IR absorption bands for this compound.

The presence of two distinct carbonyl stretching frequencies is a hallmark of anhydrides, arising from symmetric and asymmetric stretching vibrations.[2][3] For conjugated acyclic anhydrides like this compound, these bands typically appear around 1785 and 1725 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The following data was obtained via electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 154 | ~5 | [M]⁺ (Molecular Ion) |

| 126 | 4.1 | [M - CO]⁺ |

| 86 | 2.0 | [CH₃CH=CHCO]⁺ + H |

| 69 | 100 | [CH₃CH=CHCO]⁺ (Acylium ion) |

| 41 | 30.1 | [C₃H₅]⁺ |

| 39 | 19.6 | [C₃H₃]⁺ |

Table 4: Mass spectrometry data for this compound.[1][4]

The base peak at m/z 69 corresponds to the stable crotonyl acylium ion.

Experimental Protocols

The following are generalized experimental protocols that are representative of the methods used to obtain the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The spectrum is acquired on a 90 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans is required due to the low natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be used to ensure quantitative accuracy for all carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

FT-IR Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

GC-MS Analysis: The analysis is performed on a Gas Chromatography-Mass Spectrometry (GC-MS) system. A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity and stability of crotonic anhydride

An in-depth technical guide to the reactivity and stability of crotonic anhydride (B1165640) for researchers, scientists, and drug development professionals.

Introduction

Crotonic anhydride, with the chemical formula (CH₃CH=CHCO)₂O, is a versatile and reactive organic compound.[1] Also known as 2-butenoic anhydride, it is a key intermediate in various chemical syntheses.[2] Its structure incorporates two highly reactive acyl groups and two α,β-unsaturated carbon-carbon double bonds, making it a valuable precursor in the production of pharmaceuticals, polymers, resins, dyes, and fragrances.[3][4][5] This guide provides a comprehensive overview of its reactivity, stability, and associated experimental considerations.

Physical and Chemical Properties

This compound is typically a colorless to yellow liquid with a pungent odor.[4][6] It exists as a mixture of cis and trans isomers, though the trans isomer is predominant.[1][7] It is soluble in organic solvents like diethyl ether.[6][]

| Property | Value | Source |

| CAS Number | 623-68-7 (mixture), 78957-07-0 (trans) | [1][7] |

| Molecular Formula | C₈H₁₀O₃ | [][9] |

| Molecular Weight | 154.16 g/mol | [7][] |

| Appearance | Yellow liquid | [6] |

| Boiling Point | 246-248 °C | [6][] |

| Melting Point | -20 °C | [1][2] |

| Density | ~1.04 g/cm³ at 25 °C | [6][7] |

| Flash Point | 93.4 °C (closed cup) | [6][7][11] |

| Refractive Index | n20/D 1.473 | [4][7] |

| Vapor Pressure | 1 hPa at 25 °C | [1][2] |

Reactivity of this compound

The reactivity of this compound is characterized by the two functional groups present in its structure: the anhydride linkage and the α,β-unsaturated carbonyl system. This dual reactivity makes it a versatile reagent in organic synthesis.

Nucleophilic Acyl Substitution

The anhydride functional group contains highly electrophilic carbonyl carbons, making it susceptible to attack by nucleophiles. These reactions involve the cleavage of the anhydride and acylation of the nucleophile, with a molecule of crotonic acid as the leaving group.

-

Hydrolysis : this compound is moisture-sensitive and reacts with water to hydrolyze into two molecules of crotonic acid.[6][12] This reaction is often an undesirable side reaction, necessitating the use of dry (anhydrous) conditions during synthesis and handling.[12]

-

Alcoholysis : In the presence of an alcohol, this compound undergoes alcoholysis to yield a crotonate ester and one equivalent of crotonic acid.[2][13][14] This esterification reaction is often facilitated by a base like pyridine (B92270), which acts as a catalyst and neutralizes the carboxylic acid byproduct.[12][13][14]

-

Aminolysis : The reaction with ammonia, primary, or secondary amines results in the formation of a crotonamide.[13] Two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the crotonic acid formed.[13]

Caption: General workflow for nucleophilic acyl substitution.

Reactions Involving the Double Bond

The conjugated carbon-carbon double bond in this compound can also participate in various reactions, although it is generally less reactive than the anhydride group towards nucleophiles.

-

Polymerization : this compound and its derivatives can be used as monomers or comonomers in polymerization reactions.[2] While crotonates show a negligible ability to homopolymerize via free-radical pathways, they can be copolymerized with other monomers, such as vinyl acetate, to produce copolymers used in adhesives and paints.[15]

-

Addition Reactions : The double bond can undergo addition reactions typical of alkenes. For example, halogenation with chlorine or bromine would lead to the formation of 2,3-dihalobutyric anhydride.[16]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Thermal Stability : The compound is stable under recommended storage conditions but can decompose upon heating to emit acrid smoke and irritating fumes.[4] It is advisable to store it below +30°C.[1][4]

-

Sensitivity to Moisture and Light : this compound is sensitive to moisture and may decompose upon exposure to moist air or water.[6] It is also recommended to protect it from light.[6] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[17]

-

Incompatibilities : It is incompatible with strong oxidizing agents, acids, alkalis (bases), and moisture.[6][11] Contact with these substances should be avoided to prevent vigorous reactions or decomposition.

-

Stabilization : During synthesis, polymerization inhibitors such as hydroquinone (B1673460) may be used to prevent unwanted polymerization, especially at elevated temperatures.[18]

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reaction of crotonic acid with acetic anhydride.[16][18][19][20]

Objective : To synthesize this compound from crotonic acid and acetic anhydride.

Materials :

-

Crotonic acid

-

Acetic anhydride

-

Polymerization inhibitor (e.g., hydroquinone)[18]

-

Inert organic liquid (e.g., heptane) for azeotropic removal of acetic acid[18]

-

Reaction flask with distillation apparatus

Procedure :

-

Charge the reaction flask with crotonic acid, acetic anhydride, and a small amount of hydroquinone.[18]

-

Heat the mixture to a temperature below 100 °C.[18]

-

The acetic acid formed as a byproduct is continuously removed as the reaction proceeds. This can be achieved by:

-

Heating under reduced pressure (e.g., 100 mm Hg) to boil off the acetic acid.[18]

-

Adding an inert solvent like heptane (B126788) to form an azeotrope with acetic acid, which is then distilled off.[18]

-

-

The continuous removal of acetic acid drives the equilibrium towards the formation of this compound.

-

After the reaction is complete, the remaining mixture, containing this compound, unreacted starting materials, and the inhibitor, is purified by fractional distillation to isolate the this compound.[19]

Caption: Experimental workflow for this compound synthesis.

Kinetic Study: Reaction with Wood

A study investigating the reaction kinetics of this compound with Scots pine and Corsican pine provides insight into its reactivity with hydroxyl groups in a complex biopolymer.[21]

Objective : To determine the activation energy for the reaction of this compound with wood.

Methodology Summary :

-

Wood samples (Scots pine or Corsican pine) were reacted with this compound in pyridine (as a catalyst/solvent) at various temperatures (e.g., 60, 80, 100, 120 °C).

-

The reaction progress was monitored over time by measuring the weight percent gain (WPG) of the wood samples, which corresponds to the amount of crotonyl groups attached.

-

Reaction rates were determined from the time-course data at each temperature.

-

Activation energies were calculated from an Arrhenius plot of the natural logarithm of the reaction rate versus the inverse of the temperature.[21]

Quantitative Data

Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD₅₀ | 2061 mg/kg | Rat | Oral | [1] |

| LD₅₀ | 2830 mg/kg | Rat | Oral | [17] |

Activation Energies for Reaction with Pine Wood

The following activation energies (Ea) were determined for the acylation of wood hydroxyl groups by this compound.[21]

| Wood Species | Ea (kJ mol⁻¹) (Rate Constant Method) | Ea (kJ mol⁻¹) (Initial Rate Method) | Source |

| Scots Pine | 39.0 (±5.8) | 41.3 (±7.0) | [21] |

| Corsican Pine | 30.3 (±6.8) | 26.9 (±4.0) | [21] |

Applications in Drug Development and Research

This compound is a valuable building block in the pharmaceutical and chemical industries.

-

Pharmaceutical Synthesis : It serves as a crucial intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[3][] Its structure can be incorporated into drug molecules to confer specific therapeutic properties.[3] For instance, it is used in the production of antimicrobial drugs and sulfonamides.[4]

-

Polymer and Material Science : It is a precursor in the synthesis of polymers and resins. Its reactivity allows for the modification of polymer chains to enhance properties like flexibility and adhesion.[2][3]

-

Other Industrial Uses : It finds application as a raw material in the cosmetics, flavor, and fragrance industries.[4][5] It is also used to synthesize agrochemicals, dyes, and rubber antioxidants.[4][16]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][6][17][22] Inhalation of its vapor or mist can lead to severe irritation of the respiratory tract.[6]

-

Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including a face shield, chemical-resistant gloves, a lab coat, and a vapor respirator in case of insufficient ventilation.[6][7]

-

Handling Procedures : Handle in a well-ventilated area, avoiding contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames.[6][11] Never add water to the product.[6]

-

First Aid : In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][17] If inhaled, move the person to fresh air.[17]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 623-68-7 [chemicalbook.com]

- 5. This compound | Godavari [godavaribiorefineries.com]

- 6. godavaribiorefineries.com [godavaribiorefineries.com]

- 7. This compound 95 78957-07-0 [sigmaaldrich.com]

- 9. weylchem.com [weylchem.com]

- 11. godavaribiorefineries.com [godavaribiorefineries.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemcess.com [chemcess.com]

- 17. aksci.com [aksci.com]

- 18. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 19. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 20. Crotonic acid - Wikipedia [en.wikipedia.org]

- 21. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 22. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crotonic Anhydride and its Derivatives: A Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic anhydride (B1165640) ((CH₃CH=CHCO)₂O) is a versatile reagent and a key building block in organic synthesis. Its reactivity, stemming from the presence of both an anhydride functional group and an α,β-unsaturated carbonyl system, allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and reactions of crotonic anhydride and its principal derivatives, with a focus on their applications in the pharmaceutical and agrochemical industries. Detailed experimental protocols, comprehensive data, and mechanistic diagrams are presented to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound and its derivatives is crucial for their effective application. The following tables summarize key quantitative data for these compounds.

Table 1: Physical Properties of this compound and its Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |

| This compound | 623-68-7[1] | C₈H₁₀O₃ | 154.16[1] | 250[1] | 1.04 (at 20°C)[1] | 1.473[2] |

| trans-Crotonyl Chloride | 625-35-4 | C₄H₅ClO | 104.53 | 120-123 | 1.091 (at 25°C) | 1.459 |

| Ethyl Crotonate | 623-70-1[3][4] | C₆H₁₀O₂ | 114.14[5] | 138-140[5] | 0.92 (at 20°C)[5] | 1.424[3] |

| Crotamiton | 483-63-6[6] | C₁₃H₁₇NO | 203.28[6] | - | - | - |

Table 2: Spectroscopic Data for this compound and Ethyl Crotonate

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | 7.10-6.85 (m, 2H), 6.05-5.80 (m, 2H), 1.95 (d, 6H)[7] | - | 1820, 1750 (C=O stretch)[8] |

| Ethyl Crotonate | 6.97 (dq, 1H), 5.84 (dq, 1H), 4.18 (q, 2H), 1.87 (dd, 3H), 1.28 (t, 3H)[9] | 166.0, 144.8, 123.0, 60.2, 18.0, 14.3[9] | 1720 (C=O stretch), 1655 (C=C stretch) |

Synthesis of this compound and Key Derivatives

The following sections provide detailed experimental protocols for the synthesis of this compound and its important derivative, crotonyl chloride.

Synthesis of this compound from Crotonic Acid and Acetic Anhydride

This method involves the dehydration of crotonic acid using acetic anhydride. The acetic acid formed as a byproduct is continuously removed to drive the reaction to completion.[2]

Experimental Protocol:

-

Apparatus Setup: A reaction flask is equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus.

-

Reaction Mixture: To the flask, add crotonic acid (1.0 equivalent) and acetic anhydride (1.5 equivalents). A polymerization inhibitor, such as hydroquinone (B1673460) (0.1 mol%), can be added.

-

Reaction Conditions: The mixture is heated to a temperature below 100°C under reduced pressure (e.g., 100 mm Hg) to facilitate the removal of acetic acid as it forms.[2] Alternatively, an inert solvent that forms an azeotrope with acetic acid, such as heptane, can be used to aid in its removal at atmospheric pressure.[2]

-

Work-up and Purification: After the complete removal of acetic acid, the reaction mixture is cooled. The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound.

Synthesis of Crotonyl Chloride from Crotonic Acid

Crotonyl chloride is a valuable intermediate and is readily prepared from crotonic acid using thionyl chloride.[10]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Reaction Mixture: Crotonic acid (1.0 equivalent) is placed in the flask, and thionyl chloride (1.5 equivalents) is added cautiously.

-

Reaction Conditions: The mixture is stirred at room temperature until the initial vigorous evolution of gas subsides. The reaction is then gently heated to reflux until the gas evolution ceases completely.

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining crude crotonyl chloride is then purified by fractional distillation under reduced pressure.

Caption: Synthesis of Crotonyl Chloride.

Key Reactions of this compound and its Derivatives

This compound and its derivatives undergo a variety of reactions, making them valuable synthons in organic chemistry.

Reactions with Nucleophiles: Esterification and Amidation

Like other acid anhydrides, this compound readily reacts with alcohols and amines to form crotonate esters and crotonamides, respectively. These reactions proceed via a nucleophilic acyl substitution mechanism.

General Experimental Protocol for Esterification:

-

Reaction Mixture: In a suitable solvent such as dichloromethane (B109758) or pyridine (B92270), dissolve the alcohol (1.0 equivalent).

-

Addition of Anhydride: Add this compound (1.1 equivalents) to the solution. A base like pyridine or triethylamine (B128534) can be used to neutralize the crotonic acid byproduct.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC or GC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (to remove base), saturated sodium bicarbonate solution (to remove crotonic acid), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure, and the crude ester is purified by column chromatography or distillation.

General Experimental Protocol for Amidation:

-

Reaction Mixture: Dissolve the amine (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Addition of Anhydride: Add this compound (1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically fast.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The resulting amide can often be purified by recrystallization or column chromatography.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Friedel-Crafts Acylation

This compound and crotonyl chloride can be used as acylating agents in Friedel-Crafts reactions to introduce a crotonyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required.[11][12][13]

General Experimental Protocol:

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere.

-

Formation of Acylium Ion: Slowly add crotonyl chloride or this compound (1.0 equivalent) to the suspension at low temperature (e.g., 0 °C).

-

Addition of Aromatic Compound: Add the aromatic substrate (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Work-up and Purification: The reaction is carefully quenched by pouring it onto ice and dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Caption: Mechanism of Friedel-Crafts Acylation.

Applications in Drug Development: The Synthesis of Crotamiton

A prominent example of the application of a crotonic acid derivative in pharmaceuticals is the synthesis of Crotamiton, a scabicidal and antipruritic agent.[14][15] The synthesis involves the reaction of crotonyl chloride with N-ethyl-o-toluidine.[14]

Experimental Protocol for the Synthesis of Crotamiton:

-

Reaction Mixture: In a flask, dissolve N-ethyl-o-toluidine (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in a dry, inert solvent like diethyl ether.

-

Addition of Crotonyl Chloride: Cool the solution in an ice bath and slowly add crotonyl chloride (1.05 equivalents) dropwise with stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the pyridinium (B92312) hydrochloride salt. The filtrate is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude Crotamiton, which can be purified by vacuum distillation.

Caption: Synthesis of the drug Crotamiton.

The mechanism of action of Crotamiton is not fully elucidated but it is known to be toxic to the scabies mite, Sarcoptes scabiei.[6][16] Its antipruritic effect is thought to arise from a counter-irritation mechanism.[6]

Role in Biochemical Pathways: Crotonyl-CoA

In biochemistry, the derivative crotonyl-CoA is an important intermediate in the metabolism of fatty acids and certain amino acids, including lysine (B10760008) and tryptophan.[17][18] It is involved in the β-oxidation pathway and can be converted to other key metabolic intermediates.

The metabolic fate of crotonyl-CoA is complex and central to cellular energy production. For instance, in the crotonyl-CoA/ethylmalonyl-CoA/hydroxybutyryl-CoA (CETCH) cycle, crotonyl-CoA is carboxylated and further metabolized.

Caption: Simplified metabolic pathway of Crotonyl-CoA.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[15] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water, and immediate medical attention should be sought.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal (B13267) of the modern organic chemist. Their rich and varied reactivity provides access to a wide array of valuable molecules, from pharmaceuticals like Crotamiton to important polymeric materials. A comprehensive understanding of their synthesis, properties, and reaction scope, as detailed in this guide, is essential for leveraging their full potential in research and industrial applications. The provided experimental protocols and mechanistic diagrams serve as a practical resource for scientists engaged in the synthesis and development of novel chemical entities.

References

- 1. Human Metabolome Database: Showing metabocard for Ethyl crotonate (HMDB0039581) [hmdb.ca]

- 2. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 3. Ethyl crotonate | 623-70-1 [chemicalbook.com]

- 4. Ethyl crotonate CAS#: 623-70-1 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Crotamiton | C13H17NO | CID 2883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(623-68-7) 1H NMR [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. magritek.com [magritek.com]

- 10. echemi.com [echemi.com]

- 11. science-revision.co.uk [science-revision.co.uk]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. 傅-克酰基化反应 [sigmaaldrich.com]

- 14. How is Crotonic acid produced?_Chemicalbook [chemicalbook.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Crotamiton - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Human Metabolome Database: Showing metabocard for Crotonoyl-CoA (HMDB0002009) [hmdb.ca]

- 18. Crotonyl-CoA - Wikipedia [en.wikipedia.org]

IUPAC name for crotonic anhydride

An In-depth Technical Guide to But-2-enoic Anhydride (B1165640) (Crotonic Anhydride)

This technical guide provides a comprehensive overview of but-2-enoic anhydride, commonly known as this compound, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format.

The IUPAC name for this compound is but-2-enoyl but-2-enoate .[] For the trans isomer, the systematic name is [(E)-but-2-enoyl] (E)-but-2-enoate.[2] It is also widely known by several synonyms, including 2-butenoic anhydride and crotonic acid anhydride.[][2] This compound is a key intermediate in various organic syntheses.[3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | but-2-enoyl but-2-enoate[] |

| Synonyms | 2-Butenoic acid, 1,1'-anhydride; 2-Butenoic acid, anhydride; 2-Butenoic anhydride; Crotonic acid anhydride; NSC 97397[] |

| CAS Number | 623-68-7[][2][4][5] |

| Molecular Formula | C₈H₁₀O₃[][2][4] |

| Molecular Weight | 154.16 g/mol [][6] |

| Boiling Point | 246-250 °C[][6] |

| Melting Point | -20 °C (for mixture of isomers)[6] |

| Density | 1.04 g/cm³ at 20 °C[6] |

| Refractive Index (n20/D) | 1.473[4][5] |

| Vapor Pressure | 1 hPa at 25 °C[6] |

| Flash Point | 113 °C[6] |

| Autoignition Temperature | 290 °C[6] |

Synthesis of this compound

This compound can be synthesized through several methods. The most common industrial preparations involve the dehydration of crotonic acid, often using acetic anhydride.[7][8][9] Another documented method is the reaction of crotonyl chloride with sodium crotonate.[7]

Experimental Protocol: Dehydration of Crotonic Acid with Acetic Anhydride

This protocol is based on the principles outlined in patents for the manufacture of this compound.[9][10]

Objective: To synthesize this compound by reacting crotonic acid with acetic anhydride, with continuous removal of the acetic acid byproduct.

Materials:

-

Crotonic acid

-

Acetic anhydride

-

Inert organic liquid diluent (e.g., heptane, toluene)[9][10]

-

Polymerization inhibitor (e.g., hydroquinone)[9]

Equipment:

-

Reaction vessel equipped with a fractionating column, a heating mantle, a condenser, and a collection flask.

-

Vacuum pump (optional, for reduced pressure distillation)

Procedure:

-

Charge the reaction vessel with acetic anhydride.

-

Heat the acetic anhydride to its boiling point under atmospheric or reduced pressure.[9][10]

-

Prepare a solution of crotonic acid dissolved in an inert diluent (e.g., heptane). A polymerization inhibitor like hydroquinone (B1673460) may be added to this solution.[9]

-

Continuously introduce the crotonic acid solution into the vapor of the boiling acetic anhydride within the fractionating column.[10]

-

The reaction produces this compound and acetic acid. The acetic acid, along with the inert diluent, is continuously removed as a vaporous azeotropic mixture from the top of the column.[9][10]

-

The liquid residue, containing this compound, unreacted crotonic acid, and excess acetic anhydride, is collected at the base of the column.[10]

-

The collected mixture is then subjected to fractional distillation to separate the pure this compound from the other components.[10] The unreacted starting materials can be recycled.[10]

Applications in Research and Development

This compound is a versatile reagent with significant applications in the pharmaceutical, polymer, and dye industries.[3][4][11]

-

Organic Synthesis: It serves as a crucial intermediate for producing more complex molecules, including esters and amides, due to its reactive anhydride group.[3][12]

-

Pharmaceutical Industry: It is a vital building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[3] For instance, it has been used in the preparation of antimicrobial drugs and sulfonamides.[4][11]

-

Polymer and Material Science: this compound is used in the development of polymers and resins.[3] Its ability to be incorporated into polymer chains allows for the modification of material properties such as durability and flexibility.[3]

-

Dye Industry: It is utilized as an intermediate for fur dyes and reactive dyes.[4][11]

-

Other Industrial Uses: It also finds application in the manufacturing of cosmetics, rubber antioxidants, and as an epoxy resin curing agent.[4]

Signaling Pathways and Logical Relationships

While this compound itself is not typically involved in biological signaling pathways, its role as a synthetic intermediate is crucial for creating molecules that are. The following diagram illustrates a generalized workflow for the synthesis of a target molecule, such as a pharmaceutical compound, using this compound.

Caption: Synthetic workflow from starting materials to a final product using this compound.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2][12] It is moderately toxic if ingested and is a skin irritant.[4] When heated to decomposition, it emits acrid smoke and irritating fumes.[4] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 2. This compound | C8H10O3 | CID 6049834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 623-68-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]

- 7. chemcess.com [chemcess.com]

- 8. Crotonic acid - Wikipedia [en.wikipedia.org]

- 9. GB612790A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 10. GB656740A - Improvements in the manufacture of this compound - Google Patents [patents.google.com]

- 11. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, this compound, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

- 12. This compound (mixture of cis and trans isomers) for synthesis 623-68-7 [sigmaaldrich.com]

An In-depth Technical Guide on the Thermodynamic Properties of Crotonic Anhydride

For Researchers, Scientists, and Drug Development Professionals